Dicyclopropyl-1,3,5-triazin-2-amine

medicinal chemistry agrochemical intermediates heterocyclic synthesis

Securing this specific 2-amino-4,6-dicyclopropyl triazine scaffold is critical for sulfonylurea herbicide R&D but hindered by narrow vendor networks. This compound directly addresses that supply constraint. • Documented Role: Validated intermediate for constructing herbicidal sulfonylureas via the 2-amino coupling site (ref. US4670559A). • Differentiated Physicochemistry: Cyclopropyl substitution provides distinct MW (176.22 g/mol) and LogP vs. mono-cyclopropyl or chloro analogs, preventing SAR irreproducibility. • Supply Assurance: Active multi-vendor sourcing mitigates discontinuation risks seen with comparators like 4-chloro-6-cyclopropyl-1,3,5-triazin-2-amine.

Molecular Formula C9H12N4
Molecular Weight 176.22 g/mol
Cat. No. B13245694
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDicyclopropyl-1,3,5-triazin-2-amine
Molecular FormulaC9H12N4
Molecular Weight176.22 g/mol
Structural Identifiers
SMILESC1CC1C2=NC(=NC(=N2)N)C3CC3
InChIInChI=1S/C9H12N4/c10-9-12-7(5-1-2-5)11-8(13-9)6-3-4-6/h5-6H,1-4H2,(H2,10,11,12,13)
InChIKeyIBELBWMONQXPBL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dicyclopropyl-1,3,5-triazin-2-amine: Structure and Commercial Availability


Dicyclopropyl-1,3,5-triazin-2-amine (also designated 4,6-dicyclopropyl-1,3,5-triazin-2-amine) is a heterocyclic organic compound belonging to the 1,3,5-triazine class . It has the molecular formula C₉H₁₂N₄ and a molecular weight of 176.22 g/mol . The compound features a 1,3,5-triazine core substituted at the 2-position with a primary amine group (-NH₂) and at the 4- and 6-positions with cyclopropyl rings . Its canonical SMILES is C1CC1C2=NC(=NC(=N2)N)C3CC3, and the InChI Key is IBELBWMONQXPBL-UHFFFAOYSA-N . Triazine derivatives are widely recognized as privileged scaffolds in medicinal chemistry and agrochemical development due to their synthetic versatility and capacity for diverse biological activity . Dicyclopropyl-1,3,5-triazin-2-amine is commercially available from multiple chemical suppliers in research quantities, typically at 95% purity or higher .

Specific 2-amino-4,6-dicyclopropyl-1,3,5-triazine scaffold for synthetic intermediate use
Research purity (supplier-reported) suitable for laboratory-scale synthesis
Available from verified vendors; supports procurement planning

Why Dicyclopropyl-1,3,5-triazin-2-amine Cannot Be Replaced by Analogs


The selection of Dicyclopropyl-1,3,5-triazin-2-amine over structurally similar 1,3,5-triazine derivatives is driven by three distinct, verifiable points of differentiation. First, the 2-amino-4,6-dicyclopropyl substitution pattern is specifically documented in patent literature as a critical intermediate for constructing herbicidally active sulfonylurea compounds, a synthetic role that structurally divergent analogs cannot fulfill [1]. Second, the presence of two cyclopropyl groups alters key physicochemical properties—including molecular weight (176.22 g/mol), calculated LogP, and hydrogen bonding capacity—relative to comparators such as 2,4-dicyclopropyl-1,3,5-triazine (MW 161.208 g/mol) or 4-chloro-6-cyclopropyl-1,3,5-triazin-2-amine (MW 170.6 g/mol) , thereby affecting downstream reactivity, solubility, and metabolic profile in ways that preclude simple interchange. Third, the commercial supply landscape is narrow: the specific CAS 6167-00-6 compound is available from only a limited number of verified vendors at research purity (typically 95%), whereas related analogs such as 2-chloro-4-cyclopropyl-6-cyclopropylamino-1,3,5-triazine or N-cyclopropyl-substituted triazines have entirely distinct procurement channels and lead times [2]. Generic substitution therefore risks both experimental irreproducibility and supply chain discontinuity. The quantitative evidence that follows substantiates each of these differentiation dimensions.

Patent-specified intermediate role may not transfer to 2,4-dicyclopropyl or chloro analogs lacking the 2-amino group.
Physicochemical shift: molecular weight, LogP, and H-bonding differ vs. comparators, altering downstream reactivity.
Supply chain mismatch: key analogs are discontinued or have restricted sourcing with longer lead times.

Quantitative Differentiation vs. Comparator Triazines


Substitution Pattern vs. Non-Amino and Chloro Analogs

Dicyclopropyl-1,3,5-triazin-2-amine possesses a primary amine (-NH₂) at the 2-position and two cyclopropyl groups at the 4- and 6-positions, distinguishing it from key comparators. The 2,4-dicyclopropyl-1,3,5-triazine comparator lacks the 2-amino group entirely , while 4-chloro-6-cyclopropyl-1,3,5-triazin-2-amine contains a chlorine atom at the 4-position instead of a second cyclopropyl ring . This substitution pattern is explicitly defined in patent US4670559A as the requisite scaffold for synthesizing herbicidally active N-(cyclopropyl-triazinyl)-N'-arylsulfonyl ureas [1].

Substitution Pattern
Reported comparison
+15.01 g/mol vs. 2,4-dicyclopropyl analog (no 2-amino group)
Structural differentiation supports intermediate specificity
Amino group presence is critical for patent-defined reactivity
medicinal chemistry agrochemical intermediates heterocyclic synthesis

Patented Intermediate for Herbicidal Sulfonylureas

The compound is explicitly claimed in US Patent US4670559A as an intermediate for producing herbicidally active N-(cyclopropyl-triazinyl)-N'-arylsulfonyl ureas [1]. This patent documentation provides a concrete, verifiable synthetic utility not available for the majority of closely related 1,3,5-triazine analogs. For example, the comparator 4-chloro-6-cyclopropyl-1,3,5-triazin-2-amine is described generically as a potential herbicide or pesticide based on structural features , but lacks the explicit patent-assigned intermediate role that is documented for the 4,6-dicyclopropyl derivative [1].

Patent Intermediate Role
Patent context
Explicitly claimed in US4670559A vs. generic structural inference for chloro analog
Supports documented synthetic pathway
Selecting non-documented analog introduces synthetic risk
herbicide synthesis sulfonylurea intermediates agrochemical development

Commercial Availability and Supply Chain Differentiation

Dicyclopropyl-1,3,5-triazin-2-amine (CAS 6167-00-6) is available from a limited set of verified vendors at research purity (95%) . In contrast, closely related comparators such as N₂,N₄-dicyclopropyl-1,3,5-triazine-2,4,6-triamine (CAS 66215-24-5; MW 206.25 g/mol) have entirely distinct vendor networks with different lead times, packaging sizes, and pricing structures [1]. Additionally, certain analogs such as 4-chloro-6-cyclopropyl-1,3,5-triazin-2-amine are explicitly marked as 'discontinued' or available only upon discontinued product inquiry , representing a material supply chain risk.

Commercial Supply
Reported vendor status
Active multi-vendor supply vs. discontinued or restricted sourcing for key analogs
Supports supply chain continuity
Sourcing status may change; verify at time of procurement
chemical procurement supply chain research sourcing

Recommended Applications of Dicyclopropyl-1,3,5-triazin-2-amine


Synthesis of Sulfonylurea Herbicides

Dicyclopropyl-1,3,5-triazin-2-amine serves as a documented intermediate for constructing sulfonylurea herbicides according to the synthetic pathway disclosed in US Patent US4670559A [1]. The 2-amino group provides the requisite nucleophilic site for coupling with arylsulfonyl isocyanates or arylsulfonyl carbamates, while the 4- and 6-cyclopropyl substituents modulate the steric and electronic properties of the resulting sulfonylurea. This application is directly supported by patent claims that specify 2-amino-4-cyclopropyl-1,3,5-triazines as the precursor scaffold for this herbicidal class [1].

SAR Studies of Cyclopropyl-Substituted Triazines

The compound's unique 2-amino-4,6-dicyclopropyl substitution pattern enables systematic SAR investigations comparing cyclopropyl-containing triazines against mono-cyclopropyl, chloro-substituted, or non-amino analogs [1]. The availability of direct comparators such as 2,4-dicyclopropyl-1,3,5-triazine (MW 161.208 g/mol) and 4-chloro-6-cyclopropyl-1,3,5-triazin-2-amine (MW 170.6 g/mol) provides a defined parameter space for evaluating how the presence or absence of the 2-amino group and the second cyclopropyl ring influences reactivity, binding affinity, or metabolic stability. These studies are relevant to both medicinal chemistry and agrochemical discovery programs investigating triazine-based scaffolds.

Nucleophilic Substitution on 1,3,5-Triazine Core

The 1,3,5-triazine core of cyanuric chloride and its derivatives undergoes stepwise, temperature-controlled nucleophilic substitution—a well-established synthetic methodology [1]. Dicyclopropyl-1,3,5-triazin-2-amine represents a specific substitution outcome that can serve as a model compound for developing or optimizing synthetic protocols involving cyclopropylamine nucleophiles. Its commercial availability at research purity (95%) makes it suitable as a reference standard for reaction monitoring, purity assessment, and synthetic yield optimization in laboratories working with substituted triazines.

Supply Chain Benchmarking and Sourcing

Procurement teams evaluating research chemical sourcing strategies can use Dicyclopropyl-1,3,5-triazin-2-amine as a case study for assessing vendor reliability and supply chain resilience. The compound is actively supplied by multiple vendors [1], whereas structurally related comparators such as 4-chloro-6-cyclopropyl-1,3,5-triazin-2-amine are discontinued , and others such as N₂,N₄-dicyclopropyl-1,3,5-triazine-2,4,6-triamine have distinct vendor networks with extended lead times . This differential availability profile provides a quantifiable basis for prioritizing compounds with active, multi-vendor supply over those with sourcing constraints.

Application
Selection Property
Validation Focus
Sulfonylurea intermediate synthesis
2-amino-4,6-dicyclopropyl scaffold
Patent-specified reactivity and coupling fidelity
SAR studies of cyclopropyl triazines
Defined parameter space vs. mono-cyclopropyl/chloro analogs
Comparative physicochemical and reactivity profiling
Nucleophilic substitution model
Established triazine core stepwise reactivity
Synthetic protocol optimization and purity assessment
Supply chain benchmarking
Active multi-vendor research availability
Sourcing resilience and lead-time evaluation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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